![molecular formula C13H14N4OS B5615132 N,N-diallyl-N'-2,1,3-benzothiadiazol-5-ylurea](/img/structure/B5615132.png)
N,N-diallyl-N'-2,1,3-benzothiadiazol-5-ylurea
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Overview
Description
N,N-diallyl-N'-2,1,3-benzothiadiazol-5-ylurea is a chemical compound belonging to the class of molecules containing a benzothiadiazole moiety. While specific literature directly addressing this compound is scarce, research on related benzothiadiazole derivatives indicates their significance in various fields, including materials science and pharmaceuticals, due to their unique chemical and physical properties.
Synthesis Analysis
Although no direct synthesis for N,N-diallyl-N'-2,1,3-benzothiadiazol-5-ylurea is available, related compounds such as 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic Acid S-Benzothiazolyl Thioester have been synthesized using esterification and condensation reactions, suggesting similar methodologies could be applied (Gao Shi-hao, 2008).
Molecular Structure Analysis
Molecular structure analyses of similar benzothiadiazole derivatives are often conducted using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into bond lengths, angles, and overall molecular geometry, which are critical for understanding the chemical reactivity and properties of the compounds (Sheikhi & Shahab, 2017).
Chemical Reactions and Properties
The chemical reactivity of benzothiadiazole derivatives can vary significantly based on their substitution patterns. Typically, they may undergo reactions such as alkylation, acylation, and nucleophilic substitution, depending on the active sites present in the molecules. These reactions can significantly alter the compound's properties and potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are pivotal for the practical applications of any chemical compound. While specific data for N,N-diallyl-N'-2,1,3-benzothiadiazol-5-ylurea are not directly available, related benzothiadiazole compounds exhibit distinct physical characteristics influenced by their molecular structures (R. Dani et al., 2013).
properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-3-7-17(8-4-2)13(18)14-10-5-6-11-12(9-10)16-19-15-11/h3-6,9H,1-2,7-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGVKPSABFFRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC2=NSN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7082810 |
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